Methyl 2-methylsulfonyloxybutanoate
Description
Properties
Molecular Formula |
C6H12O5S |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
methyl 2-methylsulfonyloxybutanoate |
InChI |
InChI=1S/C6H12O5S/c1-4-5(6(7)10-2)11-12(3,8)9/h5H,4H2,1-3H3 |
InChI Key |
ZHLSSJLNUWEPFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)OS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparative Data Table
*No direct evidence for this compound; inferences drawn from structural analogs.
4. Research Gaps and Limitations The provided evidence lacks explicit data on this compound, necessitating extrapolation from structurally related compounds. For instance:
- Synthetic Pathways : describes amination and alkylation strategies for methyl esters, which could theoretically apply to the sulfonate analog but require validation .
- Reactivity : The sulfonyloxy group’s leaving-group ability (cf. triflate in ) suggests utility in cross-coupling or alkylation reactions, but experimental confirmation is absent.
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